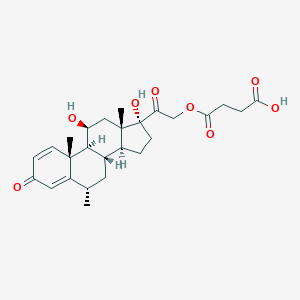

Methylprednisolone Succinate

Beschreibung

A water-soluble ester of methylprednisolone used for cardiac, allergic, and hypoxic emergencies.

METHYLPREDNISOLONE HEMISUCCINATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 8 approved and 29 investigational indications.

A water-soluble ester of METHYLPREDNISOLONE used for cardiac, allergic, and hypoxic emergencies.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBXEJJVJRTNOW-XYMSELFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2375-03-3 (mono-hydrochloride salt) | |

| Record name | Methylprednisolone Hemisuccinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80183466 | |

| Record name | 6-Methylprednisolone hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2921-57-5 | |

| Record name | Methylprednisolone succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprednisolone Hemisuccinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone hemisuccinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Methylprednisolone hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GMR90S4KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Methylprednisolone Succinate and Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone (B1676475) succinate (B1194679) is a synthetic glucocorticoid widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4][5] This technical guide provides a comprehensive overview of the binding affinity of methylprednisolone to the glucocorticoid receptor, details the experimental protocols for its determination, and illustrates the associated signaling pathways.

Methylprednisolone succinate is a prodrug that is rapidly hydrolyzed in the body to its active form, methylprednisolone.[6][7][8] The binding of methylprednisolone to the GR initiates a cascade of molecular events that ultimately modulate the transcription of target genes, leading to the desired physiological and pharmacological effects.[3][4][9] Understanding the quantitative aspects of this binding interaction is crucial for drug development, dose optimization, and the design of novel glucocorticoid receptor modulators.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter that dictates its potency and efficacy. For glucocorticoids, this is often expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. The following table summarizes the relative binding affinities of methylprednisolone and other key glucocorticoids to the glucocorticoid receptor. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay format used.[10]

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Dissociation Constant (Kd) / Inhibitory Constant (Ki) | Anti-inflammatory Potency (approx.) |

| Dexamethasone | 100 | ~2.0 - 9.8 nM[11][12][13] | 25[14] |

| Methylprednisolone | ~110-120 | k(on): 0.23 L/nmole per hr, k(off): 4.74 hr-1 [15] | 5 [14][16] |

| Prednisolone | ~50-60 | ~27 nM[13] | 4[14][16] |

| Triamcinolone Acetonide | ~180-200 | - | 5[14] |

| Budesonide | ~930 | - | - |

| Mometasone Furoate | ~2200 | - | - |

| Fluticasone Propionate | ~1700 | KD of 0.5 nM[17] | - |

| Cortisol (Hydrocortisone) | ~10 | ~61 nM[13] | 1[14] |

| Aldosterone | <1 | ~92 nM[13] | 0.8 |

Note: Relative binding affinities are often determined in competitive binding assays with [3H]dexamethasone as the radioligand. The anti-inflammatory potency is a relative measure with cortisol typically set as 1.

Experimental Protocols

The determination of glucocorticoid receptor binding affinity relies on precise and reproducible experimental methodologies. The most common technique is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., methylprednisolone) to compete with a radiolabeled ligand (typically [3H]dexamethasone) for binding to the glucocorticoid receptor.[10]

Materials:

-

Receptor Source: Cytosolic extracts from cells or tissues expressing GR (e.g., human A549 lung carcinoma cells, rat liver, or recombinant human GR).[10]

-

Radioligand: [3H]dexamethasone.

-

Test Compound: Methylprednisolone and other unlabeled glucocorticoids for comparison.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) often containing molybdate (B1676688) to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.[10]

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: A cytosolic fraction is prepared from the chosen cell or tissue source through homogenization and ultracentrifugation.[10] The protein concentration of the cytosol is then determined.

-

Assay Setup: A fixed concentration of the GR-containing cytosol is incubated with a fixed concentration of [3H]dexamethasone.[10]

-

Competition: Increasing concentrations of the unlabeled test compound (methylprednisolone) are added to the mixture.[10] Control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone) are also prepared.[10][12]

-

Incubation: The mixture is incubated, typically at 0-4°C, for a sufficient duration to reach equilibrium (e.g., 18-24 hours).[10]

-

Separation: The receptor-bound radioligand is separated from the free radioligand using dextran-coated charcoal or filtration.[10]

-

Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation counter.[10]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the log concentration of the competitor to generate a dose-response curve. Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.[10]

Fluorescence Polarization Assay

An alternative to radioligand binding assays is the fluorescence polarization (FP) assay. This method uses a fluorescently labeled glucocorticoid ligand. When the fluorescent ligand is bound to the larger GR protein, it tumbles slower in solution, resulting in a higher fluorescence polarization value. A competitor compound that displaces the fluorescent ligand will cause a decrease in the polarization value.[18][19] This method offers a non-radioactive, high-throughput screening alternative.[18][20]

Signaling Pathways and Mechanism of Action

The biological effects of methylprednisolone are initiated by its binding to the cytoplasmic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.

Classical Genomic Signaling Pathway

The most well-characterized mechanism of glucocorticoid action is the genomic pathway, which involves the regulation of gene transcription.

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).[4] The binding of methylprednisolone to the ligand-binding domain (LBD) of the GR induces a conformational change, causing the dissociation of the HSPs.[4]

-

Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.[4][5]

-

Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This binding can either activate (transactivation) or repress (transrepression) gene transcription.[3][21]

-

Transactivation: The GR-GRE complex recruits coactivators, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The GR can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response.[22] This is a major mechanism for the anti-inflammatory effects of glucocorticoids.

-

Caption: Glucocorticoid Receptor Genomic Signaling Pathway

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, glucocorticoids can also exert rapid, non-genomic effects. These actions are independent of gene transcription and protein synthesis and are thought to be mediated by membrane-bound GR or through interactions with other signaling molecules in the cytoplasm.[3][5]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like methylprednisolone.

Caption: Workflow of a Competitive GR Binding Assay

Conclusion

This compound, through its active metabolite methylprednisolone, exerts its potent anti-inflammatory and immunosuppressive effects by binding with high affinity to the glucocorticoid receptor. The quantitative characterization of this binding is essential for understanding its pharmacological profile and for the development of new therapeutic agents. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in this field. The continued investigation into the nuances of glucocorticoid receptor binding and signaling will undoubtedly lead to the development of more selective and effective therapies with improved safety profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance | Clinical Gate [clinicalgate.com]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition of methylprednisolone and its sodium succinate prodrug in vivo and in perfused liver of rats: nonlinear and sequential first-pass elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pilot study of the pharmacokinetics of methylprednisolone after single and multiple intravenous doses of methylprednisolone sodium succinate and methylprednisolone suleptanate to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. benchchem.com [benchchem.com]

- 11. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Corticosteroid Conversion Calculator - ClinCalc.com [clincalc.com]

- 15. Receptor-mediated methylprednisolone pharmacodynamics in rats: steroid-induced receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Steroid Conversion Chart - Internal Medicine Residency Handbook [vim-book.org]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]

- 21. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 22. atsjournals.org [atsjournals.org]

The Core Mechanisms of Methylprednisolone Succinate in the Regulation of Inflammatory Gene Transcription: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone (B1676475) succinate (B1194679), a synthetic glucocorticoid, is a cornerstone in the therapeutic management of a wide spectrum of inflammatory and autoimmune diseases. Its potent anti-inflammatory and immunosuppressive effects are primarily attributed to its profound ability to modulate the expression of a vast array of genes involved in the inflammatory cascade. This technical guide provides an in-depth exploration of the core mechanisms by which methylprednisolone succinate regulates inflammatory gene transcription, intended for researchers, scientists, and professionals in drug development. The guide will delve into the intricate signaling pathways, present quantitative data on gene expression changes, and provide detailed experimental protocols for key assays used to elucidate these mechanisms.

Mechanisms of Action: A Multi-Faceted Approach to Inflammation Control

The anti-inflammatory actions of this compound are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] Upon entering the cell, methylprednisolone binds to the cytoplasmic GR, which is part of a multiprotein complex. This binding triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus.[2][3] Once in the nucleus, the GR modulates gene expression through several key mechanisms:

-

Transactivation: The activated GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction typically leads to the upregulation of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4]

-

Transrepression: A major component of the anti-inflammatory effect of methylprednisolone involves the repression of pro-inflammatory gene transcription. This is primarily achieved through a mechanism known as "tethering," where the GR, without directly binding to DNA, physically interacts with and inhibits the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] By interfering with the function of these critical transcription factors, the GR effectively shuts down the expression of a wide range of inflammatory cytokines, chemokines, and adhesion molecules.

-

Epigenetic Modifications: Glucocorticoids can also influence chromatin structure, making it less accessible to transcription factors. The GR can recruit histone deacetylases (HDACs), which remove acetyl groups from histones, leading to a more condensed chromatin state and repression of gene transcription.

Data Presentation: Quantitative Effects of Methylprednisolone on Inflammatory Gene Expression

The following tables summarize the quantitative effects of methylprednisolone on the expression of key inflammatory genes from various in vitro and in vivo studies.

Table 1: Effect of Methylprednisolone on Cytokine Gene Expression

| Cytokine | Cell/System Type | Methylprednisolone Concentration/Dose | Change in Expression | Reference |

| TNF-α | Rat model of spinal cord injury | 30 mg/kg, i.v. | 55% reduction in TNF-α expression | [7] |

| Children with bronchopneumonia | Not specified | Significant decrease in serum TNF-α | [8] | |

| IL-1β | Human monocytes | Not specified (Dexamethasone) | Dose-dependent decrease in IL-1β mRNA | [9] |

| IL-6 | Children with bronchopneumonia | Not specified | Significant decrease in serum IL-6 | [8] |

| Human monocytes | Not specified (Dexamethasone) | Potent inhibition of IL-1-induced IL-6 expression | [9] | |

| IL-8 (CXCL8) | Asthmatic airway mucosa | 40 mg/day (oral) | Significant increase in epithelial expression | [10] |

| IL-10 | Patients undergoing cardiopulmonary bypass | 30 mg/kg, i.v. | Significant increase in perfusing IL-10 levels | [11] |

| IL-17A | Mitogen-stimulated rat lymph node cells | 0.1 - 100 ng/ml | Dose-dependent inhibition of IL-17 production | [12] |

| IFN-γ | Mitogen-stimulated rat lymph node cells | 0.1 - 100 ng/ml | Dose-dependent inhibition of IFN-γ production | [12] |

Table 2: Effect of Methylprednisolone on Chemokine Gene Expression

| Chemokine | Cell/System Type | Methylprednisolone Concentration/Dose | Change in Expression | Reference |

| CCL2 (MCP-1) | Patients with active multiple sclerosis | 500 mg/day for 5 days (i.v.) | CSF concentrations modified toward normal values | [13] |

| CXCL10 (IP-10) | Patients with active multiple sclerosis | 500 mg/day for 5 days (i.v.) | CSF concentrations modified toward normal values | [13] |

| Asthmatic airway mucosa | 40 mg/day (oral) | Significant increase in epithelial expression | [10] | |

| Eotaxin (CCL11) | Asthmatic airway mucosa | 40 mg/day (oral) | Reduction in mRNA-positive cells | [10] |

Table 3: Effect of Methylprednisolone on Other Inflammatory Gene Expression

| Gene | Cell/System Type | Methylprednisolone Concentration/Dose | Change in Expression | Reference |

| COX-2 | Human monocytes | Nanomolar concentrations | Suppression of LPS-induced PGE2 biosynthesis | [3] |

| Cardiomyocytes | 10 nM | Induction of COX-2 protein | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow for studying the effects of this compound.

Caption: Signaling pathway of this compound.

Caption: Workflow for analyzing gene expression changes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on inflammatory gene transcription.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of the glucocorticoid receptor (GR) and its interaction with other transcription factors like NF-κB.

Protocol Outline:

-

Cell Culture and Treatment: Culture relevant cells (e.g., A549 lung epithelial cells, primary macrophages) to ~80-90% confluency. Treat cells with this compound at the desired concentration and for the specified duration. An inflammatory stimulus (e.g., TNF-α, LPS) can be co-administered to study transrepression mechanisms.

-

Cross-linking: Fix protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-GR, anti-p65 for NF-κB).

-

Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment.

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of specific inflammatory genes.

Protocol Outline:

-

Cell Culture and Treatment: As described in the ChIP-seq protocol.

-

RNA Extraction: Harvest the cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, gene-specific forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

qPCR Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) to calculate the relative gene expression using the ΔΔCt method.

Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB or AP-1 in response to this compound.

Protocol Outline:

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB or AP-1 response elements, and a control plasmid expressing Renilla luciferase for normalization.

-

Treatment: After 24 hours, treat the cells with an inflammatory stimulus (e.g., TNF-α for NF-κB, PMA for AP-1) in the presence or absence of different concentrations of this compound.

-

Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity after adding the appropriate substrate.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the untreated control.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To detect the binding of transcription factors, such as GR, NF-κB, or AP-1, to specific DNA sequences.

Protocol Outline:

-

Nuclear Extract Preparation: Treat cells as desired and then harvest them to prepare nuclear extracts containing the transcription factors.

-

Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide containing the consensus binding site for the transcription factor of interest (e.g., GRE, NF-κB binding site) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. For competition assays, an excess of unlabeled specific probe is added to the reaction. For supershift assays, an antibody specific to the transcription factor is added.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

Conclusion

This compound exerts its potent anti-inflammatory effects through a sophisticated and multi-pronged regulation of inflammatory gene transcription. By activating the glucocorticoid receptor, it initiates a cascade of events that lead to both the upregulation of anti-inflammatory genes and the potent repression of a wide array of pro-inflammatory mediators. The primary mechanism of this repression involves the "tethering" and inhibition of key inflammatory transcription factors, NF-κB and AP-1. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the intricate molecular mechanisms of glucocorticoid action and to develop novel anti-inflammatory therapies. A thorough understanding of these core principles is essential for the rational design and application of glucocorticoids in the treatment of inflammatory diseases.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Corticosteroids induce COX-2 expression in cardiomyocytes: role of glucocorticoid receptor and C/EBP-β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human pharmacology of monocyte cyclooxygenase 2 inhibition by cortisol and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Cyclooxygenase-2 Expression in Human T Cells by Glucocorticoid Receptor-Mediated Transrepression of Nuclear Factor of Activated T Cells [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral corticosteroids decrease eosinophil and CC chemokine expression but increase neutrophil, IL-8, and IFN-gamma-inducible protein 10 expression in asthmatic airway mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylprednisolone prevents inflammatory reaction occurring during cardiopulmonary bypass: effects on TNF-alpha, IL-6, IL-8, IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of the treatment with methylprednisolone on the cerebrospinal fluid and serum levels of CCL2 and CXCL10 chemokines in patients with active multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Signaling Pathways of Methylprednisolone Succinate in Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by methylprednisolone (B1676475) succinate (B1194679) (MPS) in neurons. MPS, a synthetic glucocorticoid, exerts a complex and multifaceted influence on neuronal function, encompassing both genomic and non-genomic mechanisms with significant implications for neuroprotection, neuroinflammation, and neuronal apoptosis. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways through diagrams to facilitate a deeper understanding for research and drug development applications.

Core Signaling Mechanisms: Genomic and Non-Genomic Pathways

Methylprednisolone's effects on neurons are broadly categorized into two primary mechanisms of action: genomic and non-genomic.

Genomic Actions: The classical genomic pathway involves the diffusion of methylprednisolone across the cell membrane and its binding to cytosolic glucocorticoid receptors (GR).[1][2][3][4] Upon binding, the GR translocates to the nucleus, where it acts as a ligand-dependent transcription factor, either upregulating or downregulating the transcription of specific genes by binding to glucocorticoid response elements (GREs) on the DNA.[1][2][4] This process is relatively slow, with effects manifesting over hours to days, and is responsible for many of the long-term anti-inflammatory and immunosuppressive actions of the drug.[1][5]

Non-Genomic Actions: Methylprednisolone can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis.[2][6][7] These actions are often initiated at the cell membrane through interactions with membrane-associated glucocorticoid receptors (mGRs), which may be coupled to G-proteins.[2][3][8][9] These rapid responses can influence neuronal excitability, ion channel conductance, and neurotransmitter release within seconds to minutes.[7][10]

Key Signaling Pathways in Neurons

Methylprednisolone modulates several critical intracellular signaling cascades that determine neuronal fate, particularly in the context of injury and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis. The influence of methylprednisolone on this pathway in neurons can be context-dependent.

In models of chronic neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), high-dose methylprednisolone has been shown to suppress the phosphorylation of MAPK.[6][11] This inhibition of a key neuroprotective pathway can lead to an increase in neuronal apoptosis.[6][11][12] This pro-apoptotic effect appears to be mediated through a non-genomic, calcium-dependent mechanism.[6][11] Conversely, other studies suggest that methylprednisolone can activate the ERK1/2 MAPK pathway through membrane-bound GRs, highlighting the complexity of its action.[3] The p38 MAPK signaling cascade, which is implicated in neurodegenerative processes, is another potential target for glucocorticoid modulation.[13]

References

- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-genomic and genomic effects of steroids on neural activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. Frontiers | Genomic and Non-genomic Action of Neurosteroids in the Peripheral Nervous System [frontiersin.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Frontiers | Non-genomic Actions of Methylprednisolone Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus [frontiersin.org]

- 11. Methylprednisolone increases neuronal apoptosis during autoimmune CNS inflammation by inhibition of an endogenous neuroprotective pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]

Methylprednisolone Succinate: A Technical Guide to its Anti-inflammatory and Immunosuppressive Dichotomy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone (B1676475) succinate (B1194679), a potent synthetic glucocorticoid, is a cornerstone in the management of a wide spectrum of inflammatory and autoimmune disorders. Its therapeutic efficacy stems from a complex interplay of genomic and non-genomic signaling pathways that culminate in profound anti-inflammatory and immunosuppressive effects. This technical guide provides an in-depth exploration of these dual actions, delineating the molecular mechanisms, dose-dependent characteristics, and the experimental methodologies used to elucidate them. By presenting quantitative data in a structured format and visualizing key signaling cascades, this document aims to equip researchers and drug development professionals with a comprehensive understanding of methylprednisolone succinate's multifaceted pharmacological profile.

Introduction

Glucocorticoids, like this compound, exert their effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] This interaction triggers a cascade of molecular events that modulate the expression of a vast array of genes and interfere with key signaling pathways, ultimately suppressing inflammation and attenuating immune responses.[3][4] While often used interchangeably, the anti-inflammatory and immunosuppressive effects of this compound can be distinguished by the cellular processes they target and their dose-dependency. Broadly, its anti-inflammatory actions involve the inhibition of pro-inflammatory mediators and the recruitment of inflammatory cells to sites of injury, whereas its immunosuppressive effects entail the modulation of lymphocyte function, including proliferation and apoptosis.[2][3]

Molecular Mechanisms of Action

The biological activities of this compound are primarily mediated through the glucocorticoid receptor, which operates through both genomic and non-genomic mechanisms.

Genomic Mechanisms

The genomic actions of the methylprednisolone-GR complex are responsible for the majority of its long-term effects and involve the regulation of gene transcription. These can be broadly categorized into transactivation and transrepression.

-

Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding enhances the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1), mitogen-activated protein kinase phosphatase-1 (MKP-1), and inhibitor of nuclear factor-kappa B (IκBα).[5] Annexin A1, for instance, inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

-

Transrepression: A key mechanism for the anti-inflammatory and immunosuppressive effects of methylprednisolone is the inhibition of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6][7] The activated GR can physically interact with these transcription factors, preventing their binding to DNA and subsequent activation of pro-inflammatory genes encoding cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][7]

Non-Genomic Mechanisms

This compound can also elicit rapid effects that are independent of gene transcription and protein synthesis. These non-genomic actions are mediated by both membrane-bound GR and cytosolic GR.[1][8]

-

Membrane-Bound GR (mGR): A subpopulation of GR is localized to the plasma membrane.[8] Upon binding methylprednisolone, mGR can rapidly modulate the activity of intracellular signaling kinases, such as Src, leading to downstream effects on cellular function.[9]

-

Cytosolic GR-Mediated Non-Genomic Effects: The cytosolic GR, apart from its genomic functions, can directly interact with and modulate the activity of various signaling molecules in the cytoplasm. For instance, it can interfere with the signaling cascades of kinases like phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[1]

Quantitative Data: Anti-inflammatory vs. Immunosuppressive Effects

The distinction between the anti-inflammatory and immunosuppressive effects of this compound is often dose-dependent, with lower concentrations typically sufficient for anti-inflammatory actions and higher concentrations required for significant immunosuppression. The following tables summarize quantitative data from various in vitro studies.

| Anti-inflammatory Effects: Cytokine Inhibition | ||||

| Cytokine | Cell Type | Stimulant | Methylprednisolone Concentration | Inhibition (%) |

| IL-17 | Human PBMC + RA Synoviocytes | PHA | 10⁻⁹ M | ~50% |

| IL-6 | Human PBMC + RA Synoviocytes | PHA | 10⁻⁹ M | ~60% |

| IL-1β | Human PBMC + RA Synoviocytes | PHA | 10⁻⁹ M | ~70% |

| IFN-γ | Human PBMC + RA Synoviocytes | PHA | 10⁻⁹ M | ~55% |

| TNF-α | Human Monocytes | LPS | 10⁻⁷ M | Significant |

Data compiled from a study by Noack et al. (2014).[10]

| Immunosuppressive Effects: Lymphocyte Proliferation & Apoptosis | |||

| Assay | Cell Type | Stimulant | IC50 (ng/mL) |

| Lymphocyte Proliferation | Human PBMCs | Concanavalin (B7782731) A | 12.6 ± 18.4 |

| Apoptosis Induction | Murine T-cell line (CTLL-2) | - | Dose-dependent |

IC50 values for lymphocyte proliferation are from a comparative study on prednisolone (B192156) and methylprednisolone.[11] Apoptosis data is qualitative, showing a dose-dependent effect.

Experimental Protocols

Assessment of Anti-inflammatory Effects: Cytokine Measurement by ELISA

Objective: To quantify the in vitro effect of this compound on the production of pro-inflammatory cytokines by immune cells.

Methodology:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Stimulation: PBMCs are cultured in the presence of a stimulant, such as lipopolysaccharide (LPS) for monocytes or phytohemagglutinin (PHA) for lymphocytes, to induce cytokine production.

-

Drug Treatment: Various concentrations of this compound are added to the cell cultures prior to or concurrently with the stimulant.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

The plate is blocked to prevent non-specific binding.

-

The collected supernatants and a series of known cytokine standards are added to the wells.

-

A biotinylated detection antibody, also specific for the cytokine, is added.

-

Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: A standard curve is generated from the absorbance values of the known cytokine standards. The concentration of the cytokine in the experimental samples is then interpolated from this curve. The percentage of inhibition by this compound is calculated relative to the stimulated control without the drug.[5][12][13][14][15]

Assessment of Immunosuppressive Effects: Lymphocyte Proliferation Assay

Objective: To measure the in vitro effect of this compound on the proliferation of lymphocytes.

Methodology:

-

Cell Isolation: PBMCs are isolated from whole blood.

-

Mitogen Stimulation: Lymphocytes within the PBMC population are stimulated to proliferate using a mitogen, such as phytohemagglutinin (PHA) or concanavalin A (ConA).

-

Drug Treatment: Different concentrations of this compound are added to the cultures.

-

Proliferation Measurement (³H-Thymidine Incorporation Assay):

-

After a period of incubation (typically 48-72 hours), tritiated thymidine (B127349) (³H-thymidine) is added to the cell cultures.

-

Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.

-

The cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The counts per minute (CPM) are proportional to the degree of lymphocyte proliferation. The inhibitory concentration 50 (IC50), the concentration of this compound that inhibits proliferation by 50%, is calculated.[16][17][18]

Assessment of Immunosuppressive Effects: Apoptosis Assay

Objective: To determine the ability of this compound to induce apoptosis in lymphocytes.

Methodology:

-

Cell Culture and Treatment: Lymphocytes or a lymphoid cell line are cultured and treated with various concentrations of this compound for a defined period.

-

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining):

-

Cells are harvested and washed.

-

The cells are stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.

-

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) can be quantified.[3][19][20][21][22]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of this compound.

References

- 1. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in glucocorticoid-induced apoptosis in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. physoc.org [physoc.org]

- 7. Glucocorticoid ligands specify different interactions with NF-kappaB by allosteric effects on the glucocorticoid receptor DNA binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bowdish.ca [bowdish.ca]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. mabtech.com [mabtech.com]

- 15. benchchem.com [benchchem.com]

- 16. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hanc.info [hanc.info]

- 18. thekingsleyclinic.com [thekingsleyclinic.com]

- 19. Glucocorticoid-induced apoptosis of lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glucocorticoid-induced apoptosis in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamic Landscape of Methylprednisolone Succinate in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of methylprednisolone (B1676475) succinate (B1194679) in preclinical animal models. It is designed to be a core resource for researchers, scientists, and drug development professionals working with this widely used corticosteroid. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental designs to facilitate a deeper understanding of its preclinical effects.

Core Pharmacodynamic Effects

Methylprednisolone, a synthetic glucocorticoid, exerts its effects through its active form, methylprednisolone (MPL). As a corticosteroid, it is primarily recognized for its potent anti-inflammatory and immunosuppressive properties.[1][2] These effects are mediated by its interaction with intracellular glucocorticoid receptors (GR), which leads to the modulation of gene expression.[3][4] This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes, such as those for cytokines and chemokines.[1][3]

Key pharmacodynamic actions observed in preclinical models include the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, evidenced by the reduction of endogenous corticosterone (B1669441) levels, and a significant decrease in circulating lymphocytes (lymphocytopenia).[5] Furthermore, methylprednisolone has been shown to inhibit the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[6][7][8]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data from various preclinical studies, providing insights into the dose-response relationships and efficacy of methylprednisolone succinate in different animal models.

Table 1: Pharmacodynamic Parameters of Methylprednisolone in Rats

| Parameter | Value | Animal Model | Dosing | Source |

| Corticosterone Suppression | ||||

| IC50 | 23.4 ng/mL | Normal Wistar Rats | 50 mg/kg IM | [5] |

| Lymphocytopenia | ||||

| Onset | Decrease from 8 K/µL to 1 K/µL within 8 h | Normal Wistar Rats | 50 mg/kg IM | [5] |

| Recovery | Return to a new baseline at half the original level | Normal Wistar Rats | 50 mg/kg IM | [5] |

| Helper T Cell Suppression | ||||

| IC50 | 7.22 ng/mL (8 am dosing) | Healthy male volunteers | 20 mg IV | [9] |

| IC50 | 8.12 ng/mL (4 pm dosing) | Healthy male volunteers | 20 mg IV | [9] |

| Cytokine Inhibition (Prednisolone) | ||||

| IL-1β ED50 | 1.5 mg/kg | Mouse Collagen-Induced Arthritis | Not Specified | [8] |

| IL-6 ED50 | 0.7 mg/kg | Mouse Collagen-Induced Arthritis | Not Specified | [8] |

Table 2: Efficacy of this compound in Preclinical Disease Models

| Disease Model | Animal | Dosing Regimen | Key Findings | Source |

| Spinal Cord Injury | Cat | 30 mg/kg IV bolus, followed by 15 mg/kg at 2 and 6 h, then 2.5 mg/kg/hr for 48 h | Improved neurological recovery score (8.7 vs 3.7 in vehicle) at 1 month. | [10][11] |

| Spinal Cord Injury | Rat | 0.75 mg/kg IP at 1 and 4 h post-injury | Significant improvement in hind limb function from day 3 to day 14. | [12] |

| Acute Respiratory Distress Syndrome (Sepsis-induced) | Rat | 0.5, 2, and 8 mg/kg IP for 5 days | Dose-dependent reduction in inflammatory factors in BALF and lung injury. Moderate dose (2 mg/kg) showed better efficacy than low dose and equivalent to high dose. | [13][14][15][16] |

| Sepsis | Rat | 0.25, 0.5, and 2 mg/kg/day IV in addition to antibiotic | Low-dose methylprednisolone with antibiotic therapy significantly increased survival time. | [17] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Dark Agouti Rats | Daily injections for 3 days starting at first signs of EAE | Ameliorated EAE and inhibited IFN-γ and IL-17 expression and production in the CNS. | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for study replication and design.

Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia in Rats

-

Animal Model: 60 normal male Wistar rats (150–175 g).[5]

-

Drug Administration: A single intramuscular (IM) injection of 50 mg/kg methylprednisolone (MPL) or vehicle.[5]

-

Sampling: Blood samples were collected at various time points between 0.5 and 96 hours post-treatment.[5]

-

Endpoint Measurement: Plasma concentrations of methylprednisolone and corticosterone were determined using a high-performance liquid chromatography (HPLC) method.[5] Blood lymphocyte counts were also measured.[5]

-

Data Analysis: The pharmacokinetic profile of MPL was described by a biexponential equation with first-order absorption.[5] An indirect response model was used to capture the suppression of corticosterone production.[5] An integrated pharmacodynamic model was developed to describe lymphocytopenia, accounting for inhibition of lymphocyte trafficking and induction of apoptosis.[5]

Evaluation of Methylprednisolone in Experimental Spinal Cord Injury in Cats

-

Animal Model: Adult cats.

-

Injury Model: Compression trauma of the upper lumbar (L-2) spinal cord.[10][11][18]

-

Drug Administration: Treatment began 30 minutes after trauma. The regimen consisted of an initial 30 mg/kg intravenous (IV) bolus of methylprednisolone sodium succinate, followed by additional 15 mg/kg IV boluses at 2 and 6 hours. A continuous infusion of 2.5 mg/kg/hr was then administered for 48 hours.[10][11]

-

Endpoint Measurement: Neurological recovery was evaluated weekly using a 12-point functional scale that assessed mobility, running, and stair-climbing.[10][11] Histological evaluation of the spinal cord was performed at 1 month to assess the size of the spinal cord cavity.[10][11]

-

Data Analysis: Mean recovery scores were compared between the methylprednisolone and vehicle groups. The correlation between neurological recovery and the size of the spinal cord cavity was also assessed.[10][11]

Assessment of Methylprednisolone in Sepsis-Induced Acute Respiratory Distress Syndrome in Rats

-

Animal Model: Male Wistar rats.

-

Disease Induction: Acute lung injury (ALI) was induced by lipopolysaccharide (LPS) challenge.[13][14][16]

-

Drug Administration: Rats received intraperitoneal (IP) injections of normal saline (model group) or different doses of methylprednisolone (0.5, 2, and 8 mg/kg) for 5 days.[13][14][16]

-

Endpoint Measurement: Body weight changes, inflammatory factors in bronchoalveolar lavage fluid (BALF), lung wet/dry ratio, and histopathological scores were measured. The mRNA expression of glucocorticoid receptor α (GRα), GRβ, and nuclear factor-κB (NF-κB) were also determined.[13][14][16]

-

Data Analysis: The effects of different doses of methylprednisolone were compared to the model group and across dose levels.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with the preclinical pharmacodynamics of this compound.

Signaling Pathways

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow

Caption: General Preclinical Experimental Workflow.

PK/PD Modeling Logical Relationship

Caption: PK/PD Modeling Logical Relationship.

References

- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 4. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]

- 5. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylprednisolone inhibits IFN-gamma and IL-17 expression and production by cells infiltrating central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Evaluation of an intensive methylprednisolone sodium succinate dosing regimen in experimental spinal cord injury. | Semantic Scholar [semanticscholar.org]

- 11. Evaluation of an intensive methylprednisolone sodium succinate dosing regimen in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the Combination of Methylprednisolone and Tranilast after Spinal Cord Injury in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucocorticoid | Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies | springermedicine.com [springermedicine.com]

- 17. researchgate.net [researchgate.net]

- 18. scilit.com [scilit.com]

Whitepaper: The In Vitro Effect of Methylprednisolone Succinate on Macrophage Polarization

Executive Summary

Macrophages are highly plastic innate immune cells that can adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2), in response to micro-environmental cues. The balance between M1 and M2 polarization is critical in the progression and resolution of inflammatory diseases. Methylprednisolone (B1676475), a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent.[1] This technical guide details the in vitro effects of methylprednisolone succinate (B1194679) on macrophage polarization, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular mechanisms. The evidence strongly indicates that methylprednisolone promotes a shift from the M1 to the M2 phenotype by suppressing pro-inflammatory pathways and upregulating anti-inflammatory mediators.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Methylprednisolone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[2] Upon binding, the methylprednisolone-GR complex translocates to the nucleus, where it modulates gene expression through several mechanisms:

-

Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).[3][4] This is a primary mechanism for suppressing the expression of M1-associated cytokines and chemokines.[3][5]

-

Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.[2] This includes the induction of Interleukin-10 (IL-10), a key M2-associated cytokine, and other mediators that promote the resolution of inflammation.[6][7]

-

Enzyme Inhibition: Methylprednisolone suppresses the synthesis of key inflammatory enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further dampening the M1 pro-inflammatory response.[1][8]

This multi-faceted mechanism effectively skews macrophage polarization away from the M1 phenotype and towards an M2-like, pro-resolving state.[8][9]

Quantitative Data: Effect on Macrophage Polarization Markers

Methylprednisolone succinate treatment in vitro leads to a significant and dose-dependent shift in the expression of canonical M1 and M2 macrophage markers. The data compiled from multiple studies using human and rodent macrophages are summarized below.

Table 1: Summary of Methylprednisolone's Effect on M1 Macrophage Markers (In Vitro)

| Marker | Description | Cell Type | Observed Effect | Concentration Range | Reference(s) |

|---|---|---|---|---|---|

| TNF-α | Pro-inflammatory Cytokine | THP-1 derived | Suppression of gene expression | IC₅₀: 0.73-3.22 nM | [10] |

| Rat Macrophages | Reduced tissue levels | 5-22.5 mg/kg (in vivo) | [6] | ||

| IL-6 | Pro-inflammatory Cytokine | Rat Macrophages | Reduced tissue levels | 5-22.5 mg/kg (in vivo) | [6] |

| IL-1β | Pro-inflammatory Cytokine | Rat Macrophages | Reduced tissue levels | 5-22.5 mg/kg (in vivo) | [6] |

| CCL2 (MCP-1) | Monocyte Chemoattractant | THP-1 derived | Suppressed expression | Not specified | [5] |

| CXCL10 | Pro-inflammatory Chemokine | THP-1 derived | Suppressed expression | Not specified | [5] |

| CD80 | Co-stimulatory Molecule | THP-1 derived | Suppressed expression | Not specified | [5] |

| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | THP-1 derived | Suppression of gene expression | IC₅₀: 0.73-3.22 nM | [10] |

| iNOS | Inducible Nitric Oxide Synthase | Murine Macrophages | Inhibition of production | Not specified |[8] |

Table 2: Summary of Methylprednisolone's Effect on M2 Macrophage Markers (In Vitro)

| Marker | Description | Cell Type | Observed Effect | Concentration Range | Reference(s) |

|---|---|---|---|---|---|

| IL-10 | Anti-inflammatory Cytokine | Human Monocytes | Upregulated production | 10⁻⁹ and 10⁻¹¹ M | [7] |

| Rat Macrophages | Upregulated expression | 12.5-22.5 mg/kg (in vivo) | [6] | ||

| CD163 | Scavenger Receptor | THP-1 derived | Increased gene transcription | Not specified | [5] |

| Sarcoidosis Granulomas | Increased expression | Not specified | [6] | ||

| CD206 (MRC-1) | Mannose Receptor C-Type 1 | THP-1 derived | Increased gene transcription | Not specified | [5] |

| IL-4 | Anti-inflammatory Cytokine | Rat Macrophages | Upregulated expression | Not specified |[6] |

Experimental Protocols

Reproducible in vitro studies are essential for evaluating the immunomodulatory effects of compounds like this compound. The following section details a generalized but comprehensive protocol for inducing macrophage polarization and assessing the impact of treatment.

Materials and Reagents

-

Cell Line: Human THP-1 monocytes.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

-

Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).

-

M1 Polarization Stimuli: Recombinant Human Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS).[11]

-

M2a Polarization Stimuli: Recombinant Human Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[12]

-

M2c Polarization Stimuli: Recombinant Human Interleukin-10 (IL-10) or glucocorticoids.[13]

-

Test Article: Methylprednisolone sodium succinate, sterile and dissolved in an appropriate vehicle (e.g., DMSO or PBS).

-

Analysis Reagents: RNA extraction kits, qPCR reagents and primers, ELISA kits for cytokine quantification, fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD80, anti-CD163).

Step-by-Step Methodology

-

Cell Culture and Differentiation (Day 0-1):

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

-

Induce differentiation into M0 macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.[11] Adherent, rounded cells indicate successful differentiation.

-

-

Macrophage Polarization and Treatment (Day 2-4):

-

Wash the adherent M0 macrophages with PBS to remove PMA and replace with fresh, serum-free or low-serum medium for a resting period (12-24 hours).

-

Divide the plates into experimental groups: Unstimulated (M0), M1 Polarization, M2 Polarization.

-

For the M1 group , add IFN-γ (e.g., 50 ng/mL) and LPS (e.g., 15 ng/mL).[11]

-

For the M2a group , add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).[12]

-

Simultaneously, treat designated wells with a concentration range of this compound (e.g., 0.1 nM to 3000 nM) or vehicle control.[10]

-

Incubate for 24-48 hours.

-

-

Analysis (Day 4-5):

-

Gene Expression (qPCR): Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure mRNA levels of M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., IL10, CD163, MRC1).

-

Protein Secretion (ELISA): Collect cell culture supernatants and use ELISA kits to quantify the concentration of secreted cytokines such as TNF-α, IL-6, and IL-10.

-

Surface Marker Expression (Flow Cytometry): Detach cells using a gentle cell scraper or non-enzymatic solution. Stain with fluorescently-labeled antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers and analyze using a flow cytometer.

-

Conclusion and Implications

The in vitro evidence unequivocally demonstrates that this compound is a potent modulator of macrophage polarization. It effectively suppresses the M1 pro-inflammatory phenotype by inhibiting key signaling pathways like NF-κB and reducing the expression of hallmark M1 cytokines and surface markers.[5][8] Concurrently, it promotes an M2-like anti-inflammatory state, characterized by the upregulation of mediators such as IL-10 and the scavenger receptor CD163.[5][6][7]

For researchers and drug development professionals, these findings are critical. They underscore the therapeutic potential of targeting macrophage polarization to control inflammatory and autoimmune diseases. The provided protocols offer a robust framework for screening and characterizing novel immunomodulatory compounds, while the quantitative data serve as a benchmark for evaluating the potency and efficacy of next-generation anti-inflammatory agents. Understanding these mechanisms at a cellular level is paramount for optimizing glucocorticoid therapy and developing more targeted treatments that harness the pro-resolving functions of macrophages.

References

- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 3. Frontiers | Glucocorticoids as Regulators of Macrophage-Mediated Tissue Homeostasis [frontiersin.org]

- 4. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl-prednisolone up-regulates monocyte interleukin-10 production in stimulated whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages [frontiersin.org]

- 9. The polarization of M2 macrophages can be adjusted to alleviate renal injury by methylprednisolone in sepsis-AKI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration effects of methylprednisolone in human vocal fold fibroblast-macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polarizing macrophages derived from human THP-1 cells in vitro: methods and protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]

Methylprednisolone Succinate in Spinal Cord Injury: A Technical Guide for Researchers

Introduction

For decades, methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS), a synthetic glucocorticoid, has been a central and contentious topic in the management of acute spinal cord injury (SCI).[1][2] Following the landmark National Acute Spinal Cord Injury Studies (NASCIS), high-dose MPSS became, for a time, a widely adopted standard of care.[3][4] The rationale for its use is grounded in its potent anti-inflammatory properties and its ability to inhibit lipid peroxidation, processes that are key drivers of the "secondary injury" cascade that exacerbates tissue damage after the initial trauma.[2][5][6]

However, the modest neurological benefits observed in clinical trials, coupled with a significant risk of severe complications, have led to a deep and persistent controversy.[1][7][8] Major clinical guidelines now offer conflicting recommendations, leaving the decision to administer MPSS largely to institutional and physician preference.[9][10][11] This guide provides an in-depth technical overview of the research surrounding MPSS for SCI, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms and the logical framework of its use, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

The therapeutic effects of methylprednisolone in SCI are believed to be mediated through several interconnected pathways. Its primary actions involve suppressing the intense inflammatory response and inhibiting the destructive process of lipid peroxidation that damages cell membranes.[2][5][12]

-

Anti-Inflammatory Effects: MPSS acts via glucocorticoid receptors (GR), which are upregulated in neurons, oligodendrocytes, and astrocytes following SCI.[13][14][15] Upon binding, the MP-GR complex translocates to the nucleus, where it inhibits the activation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[16] This leads to a downstream reduction in the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).[16][17]

-

Inhibition of Lipid Peroxidation: A major component of secondary injury is the generation of oxygen free radicals, which leads to lipid peroxidation and the breakdown of cellular and mitochondrial membranes.[5][6][18] High doses of MPSS have been shown to inhibit this process, thereby preserving membrane integrity and function.[12][19] This antioxidant effect is crucial in the acute phase following injury.[20]

-

Selective Neuroprotection: Research suggests that MPSS may offer selective protection to specific cell types. Studies have shown that it can attenuate oligodendrocyte death and reduce demyelination after SCI, an effect mediated through the glucocorticoid receptor.[15] However, the same protective effect has not been consistently observed for neurons.[15][21]

Preclinical Research and Experimental Protocols

A vast body of preclinical research has investigated the efficacy of MPSS in various animal models of SCI. These studies have been instrumental in elucidating its mechanisms but have also yielded mixed results regarding functional outcomes.[22]

Quantitative Data from Preclinical Studies

The table below summarizes data from representative preclinical studies, highlighting the variability in models, dosing, and outcomes.

| Study Focus | Animal Model | MPSS Dosing Regimen | Key Quantitative Findings | Reference |

| Lipid Peroxidation | Cat, Contusion Injury | 15 or 30 mg/kg IV 30 mins post-injury | Prevented the injury-induced increase in lipid peroxy products and cyclic GMP. | [23] |

| Lipid Peroxidation | Rat, Clip-Compression | 30 mg/kg bolus + 5.4 mg/kg/h for 23h | Reduced malondialdehyde (MDA) levels within the first 12 hours post-injury. | [18] |

| Neuroprotection | Rat, Contusion Injury | 30 mg/kg IV immediately post-injury | Reduced TNF-α expression by 55% and inhibited NF-κB binding activity. | [16] |

| Oligodendrocyte Survival | Rat, Contusion Injury | 30 mg/kg IV | Significantly increased oligodendrocyte survival 8 days post-SCI; no effect on neuronal survival. | [15] |

| Functional Recovery | Cat, Compression Trauma | 165 mg/kg total over 48h | Mean recovery score of 8.7 ± 0.2 vs. 3.7 ± 0.9 for vehicle (p < 0.001) at 1 month. | [24] |

| Systematic Review | Various Animal Models | Doses ranged from 8-300 mg/kg | 34% of studies showed beneficial effects, 58% showed no effects, 8% had mixed results. | [22] |

Detailed Experimental Protocol: Rat Spinal Cord Contusion Model

This protocol is a representative example of how MPSS efficacy is tested in a common preclinical model.

-

Animal Model: Adult female Wistar rats (220-250g) are used. Anesthesia is induced and maintained with an appropriate agent (e.g., pentobarbital).[18]

-

Surgical Procedure: A laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord. A contusion injury is induced using a standardized weight-drop device (e.g., NYU Impactor) to deliver a precise impact force to the exposed dura.[13]

-

Treatment Groups:

-

MPSS Group: Animals receive an IV bolus of MPSS (e.g., 30 mg/kg in saline) within 1 hour of injury, followed by a continuous infusion for a set duration (e.g., 23 hours).[16][18]

-

Control Group: Animals receive an equivalent volume of saline vehicle on the same schedule.

-

Sham Group: Animals undergo laminectomy only, without the contusion injury.

-

-

Post-Operative Care: Animals receive post-operative analgesics, antibiotics, and manual bladder expression until autonomic function returns.

-

Outcome Measures:

-

Behavioral Testing: Locomotor function is assessed weekly using a standardized scale like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[25]

-

Biochemical Analysis: At selected time points (e.g., 4h, 24h, 7 days), animals are euthanized, and spinal cord tissue is harvested from the lesion epicenter. The tissue is assayed for markers of lipid peroxidation (e.g., malondialdehyde - MDA) and inflammatory cytokines (e.g., TNF-α) using ELISA or Western blot.[16][18][20]

-

Histology: Spinal cord sections are stained (e.g., Luxol Fast Blue for myelin, Nissl for neurons) to quantify lesion volume, demyelination, and neuronal/oligodendrocyte survival.[15][25]

-

Clinical Trials: The NASCIS Studies

The use of high-dose MPSS in clinical practice is almost entirely based on the results of the three multicenter, randomized National Acute Spinal Cord Injury Studies. These trials remain the largest therapeutic investigations in SCI history.[8][26]

Quantitative Data from NASCIS Trials

The following table summarizes the protocols and key outcomes of the NASCIS trials.

| Trial | Patient Population | Treatment Arms & Dosing Protocol | Treatment Window | Key Quantitative Outcomes & Findings | Reference |